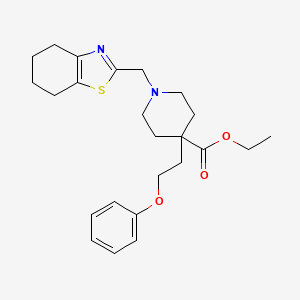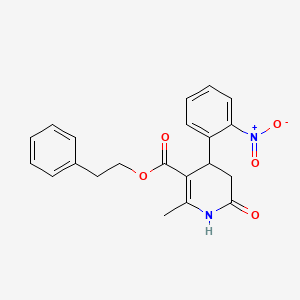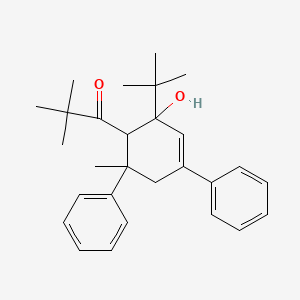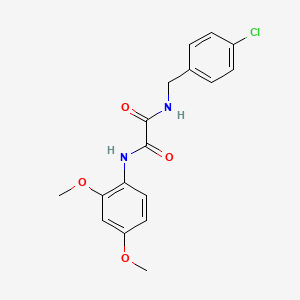![molecular formula C21H28N2O5 B4898817 1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NGB 2904 and is a member of the piperazine family of compounds. The synthesis method for NGB 2904 is well established, and this compound has been shown to have a number of interesting biochemical and physiological effects. In
作用机制
The mechanism of action for NGB 2904 is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a number of important physiological processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. By modulating the sigma-1 receptor, NGB 2904 may be able to protect neurons from damage and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
NGB 2904 has a number of interesting biochemical and physiological effects. For example, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that is involved in the growth and survival of neurons, and it may play a key role in the treatment of neurodegenerative diseases. Additionally, NGB 2904 has been shown to increase the expression of anti-apoptotic proteins, which may help to protect neurons from damage.
实验室实验的优点和局限性
One of the main advantages of using NGB 2904 in lab experiments is that it has been well studied and its synthesis method is well established. Additionally, this compound has been shown to have a number of interesting biochemical and physiological effects, which makes it a promising candidate for further research. However, one of the limitations of using NGB 2904 in lab experiments is that it has not yet been tested in humans, so its potential side effects and toxicity are not fully understood.
未来方向
There are a number of future directions for research on NGB 2904. For example, researchers could investigate the potential of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, researchers could explore the mechanism of action of NGB 2904 in more detail, in order to better understand how it modulates the sigma-1 receptor. Finally, researchers could investigate the potential side effects and toxicity of NGB 2904 in humans, in order to better understand its safety profile.
合成方法
The synthesis method for NGB 2904 involves the reaction of 1-naphthol with 1-bromobutane to form 4-butoxynaphthalene. This intermediate is then reacted with 1-methylpiperazine to form N-(4-butoxynaphthalen-1-yl)-1-methylpiperazine. Finally, this compound is reacted with oxalic acid to form 1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate. The overall yield for this synthesis method is approximately 40%.
科学研究应用
NGB 2904 has been shown to have a number of interesting scientific research applications. One of the most promising applications for this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. NGB 2904 has been shown to have neuroprotective effects in animal models of these diseases, and it may be able to slow or even prevent the progression of these diseases in humans.
属性
IUPAC Name |
1-methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-20-12-14-21(15-13-20)11-4-5-16-22-19-10-6-8-17-7-2-3-9-18(17)19;3-1(4)2(5)6/h2-3,6-10H,4-5,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIZIKJEPNFJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)

![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)


![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898819.png)

